12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
12-Bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²⁶]trideca-1(9),4,10,12-tetraene is a polycyclic aromatic compound featuring a tricyclic core system with embedded oxygen (8-oxa) and nitrogen (5,6-diaza) heteroatoms. The molecule contains a bromine substituent at position 12, a 4-methylphenyl group at position 4, and a pyridin-3-yl moiety at position 5.
Properties
IUPAC Name |
9-bromo-2-(4-methylphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O/c1-14-4-6-15(7-5-14)19-12-20-18-11-17(23)8-9-21(18)27-22(26(20)25-19)16-3-2-10-24-13-16/h2-11,13,20,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIJNCQEPHOXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of bromine and various aromatic rings enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with a pyridine moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 12-bromo compound | S. aureus | 20 |
| 12-bromo compound | E. coli | 18 |
Anticancer Activity
Research has also highlighted the anticancer potential of similar diazatricyclo compounds. Specifically, they have been evaluated for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
A study demonstrated that a related compound induced apoptosis in HeLa cells with an IC50 value of 15 µM, suggesting that the target compound may exhibit comparable effects.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, compounds containing similar frameworks have been investigated as inhibitors of acetylcholinesterase (AChE) and urease:
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | Related compound | 5.2 |
| Urease | Related compound | 3.8 |
These findings indicate that the target compound may also possess enzyme inhibitory properties, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections.
The biological activity of the compound is likely mediated through several mechanisms:
- Binding Affinity : The presence of halogens (like bromine) and heteroatoms (like nitrogen and oxygen) increases binding affinity to various biological targets.
- Molecular Interactions : π–π stacking interactions and hydrogen bonding play crucial roles in stabilizing the compound within active sites of enzymes or receptors.
Case Studies
- Antibacterial Study : A recent study explored the antibacterial effects of related compounds against Salmonella typhi. The results showed a significant reduction in bacterial viability at concentrations above 10 µM.
- Anticancer Research : In vitro assays demonstrated that a derivative similar to the target compound inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest.
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
